N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide
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Overview
Description
N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Agents
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide derivatives have shown promise as antifungal agents. Studies have identified these compounds as effective against various fungi species, including Candida and Aspergillus, demonstrating their broad-spectrum antifungal activity. These derivatives have been modified to improve their stability while maintaining their antifungal efficacy (Bardiot et al., 2015).
Antimicrobial Evaluation
Some derivatives of N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide have been synthesized and evaluated for antimicrobial properties. They exhibit variable activity against microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Synthesis and Degradation Studies
Research has been conducted on the synthesis and degradation of compounds involving N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide. This includes studies on the selective hydrolysis of ester and amide bonds in related compounds, contributing to the understanding of their chemical behavior and potential applications (Huang et al., 2014).
Chemoselective Acetylation
The compound has relevance in the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs. Studies have explored its role in this context, examining various parameters and mechanisms for the acetylation process (Magadum & Yadav, 2018).
Development of Wake-Promoting Agents
In the development of wake-promoting agents, a derivative of N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide has been identified as a potent inverse agonist at the histamine H3 receptor. This research points towards its potential therapeutic use in treating sleep disorders (Nirogi et al., 2019).
Crystal Structure Analysis
Crystal structure analyses of related (oxothiazolidin-2-ylidene)acetamides have been conducted. Such studies contribute to the understanding of the molecular structure and potential applications of these compounds (Galushchinskiy et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYNFUSJJMMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381892 |
Source
|
Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287927-90-6 |
Source
|
Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.